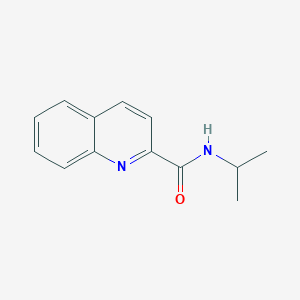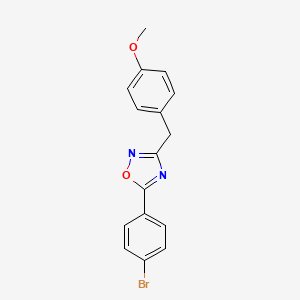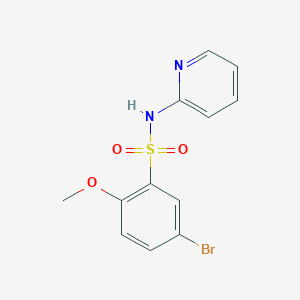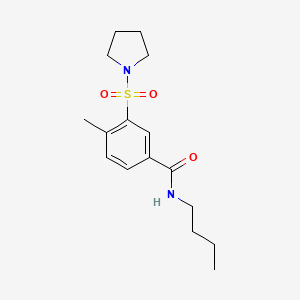
2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide, also known as DMPA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.4 g/mol. DMPA has been used in various research studies due to its unique properties and potential applications in different fields.
作用机制
The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide is not fully understood, but it is believed to interact with specific receptors in cells and tissues, leading to changes in cellular signaling pathways. 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the activity of specific enzymes and proteins in the body.
Biochemical and physiological effects:
2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide in lab experiments is its ease of synthesis and availability. It is also relatively stable and has a long shelf life, making it suitable for long-term storage. However, one limitation of using 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide in lab experiments is its potential toxicity, which may limit its use in certain applications. It is important to handle 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide with care and follow proper safety protocols when working with this compound.
未来方向
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide. One area of interest is the development of new synthetic methods for 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide and its derivatives, which may lead to the discovery of new compounds with unique properties and potential applications. Another area of interest is the study of the pharmacological properties of 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide and its derivatives, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide and its effects on cellular signaling pathways.
合成方法
2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenol with N-methyl-N-phenylacetamide in the presence of a catalyst. Another method involves the reaction of 2,4-dimethylphenol with N-methyl-N-phenylglycine in the presence of a dehydrating agent. The synthesis of 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide requires precise control of reaction conditions, such as temperature, pressure, and reaction time, to obtain a high yield of the desired product.
科学研究应用
2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use in catalysis, drug design, and other applications. 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide has also been used in the synthesis of polymers, which have been studied for their potential use in drug delivery systems, tissue engineering, and other biomedical applications.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-9-10-16(14(2)11-13)20-12-17(19)18(3)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIKRIRUQGPXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)





![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)

![4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5747768.png)

![4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine](/img/structure/B5747779.png)